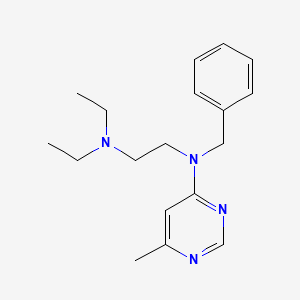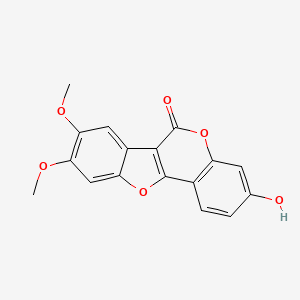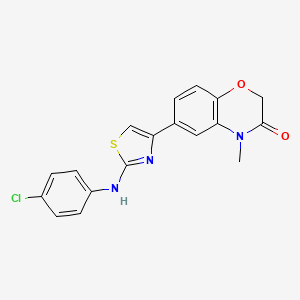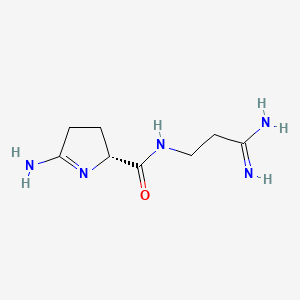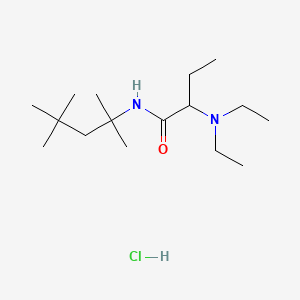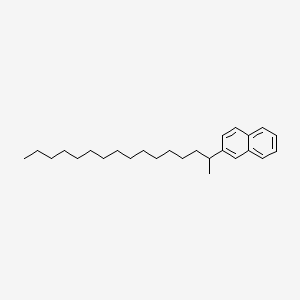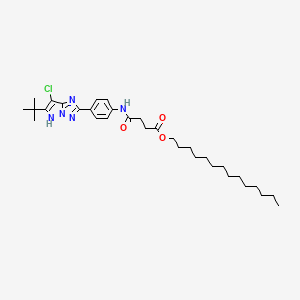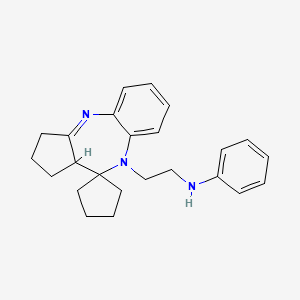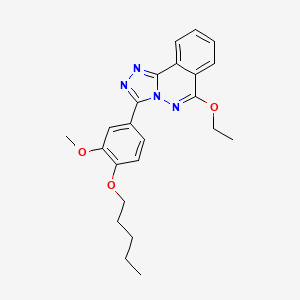
1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-(3-methoxy-4-(pentyloxy)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine derivatives typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry dimethylformamide (DMF) in the presence of potassium carbonate, followed by treatment with p-toluenesulfonic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1,2,4-Triazolo(3,4-a)phthalazine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Cyclization: Cyclization reactions can form additional rings, enhancing the compound’s biological activity.
Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as potassium carbonate, and acids like p-toluenesulfonic acid. Major products formed from these reactions include various substituted triazolophthalazines with potential pharmacological activities .
Aplicaciones Científicas De Investigación
1,2,4-Triazolo(3,4-a)phthalazine derivatives have been extensively studied for their scientific research applications:
Chemistry: These compounds serve as intermediates in the synthesis of more complex molecules.
Biology: They exhibit significant biological activities, including antimicrobial, anticancer, and anticonvulsant properties.
Medicine: Potential therapeutic agents for treating various diseases, including cancer and epilepsy.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine derivatives involves interaction with specific molecular targets and pathways. For instance, some derivatives act as enzyme inhibitors, targeting enzymes like carbonic anhydrase and cholinesterase. These interactions disrupt normal cellular processes, leading to the compound’s therapeutic effects .
Comparación Con Compuestos Similares
1,2,4-Triazolo(3,4-a)phthalazine derivatives can be compared with other similar compounds, such as:
1,2,4-Triazolo(3,4-b)thiadiazines: Known for their anticancer and antimicrobial activities.
1,2,4-Triazolo(4,3-a)pyrazines: Studied for their dual c-Met/VEGFR-2 inhibitory activities.
Tetrazolo(5,1-a)phthalazines: Evaluated for their anticonvulsant activities
The uniqueness of 1,2,4-Triazolo(3,4-a)phthalazine derivatives lies in their diverse biological activities and potential therapeutic applications, making them valuable in medicinal chemistry research .
Propiedades
Número CAS |
87540-48-5 |
|---|---|
Fórmula molecular |
C23H26N4O3 |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
6-ethoxy-3-(3-methoxy-4-pentoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C23H26N4O3/c1-4-6-9-14-30-19-13-12-16(15-20(19)28-3)21-24-25-22-17-10-7-8-11-18(17)23(29-5-2)26-27(21)22/h7-8,10-13,15H,4-6,9,14H2,1-3H3 |
Clave InChI |
AYKIRUKAYFZULB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=C(C=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)OCC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


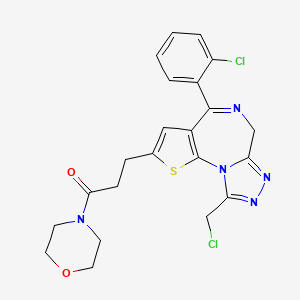
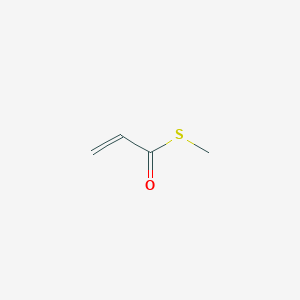
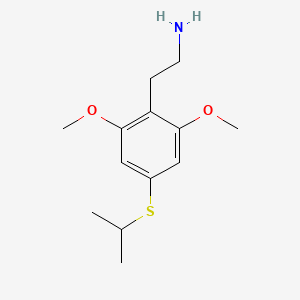
![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl decanoate;(Z)-but-2-enedioic acid](/img/structure/B12721814.png)
